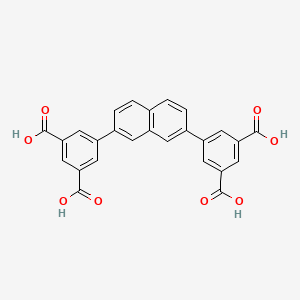
5,5'-(Naphthalene-2,7-diyl)diisophthalic acid
Cat. No. B8244126
M. Wt: 456.4 g/mol
InChI Key: OHXZIXBBRUEXSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09421514B2
Procedure details


2.0 g of tetraethyl 5,5′-(naphthalene-2,7-diyl)diisophthalate was dissolved in 60 mL of mixed solvent of THF and MeOH (v/v=1:1), 20 mL of 2N NaOH aqueous solution was added. The mixture was stirred at room temperature overnight. After the organic phase was removed, the aqueous phase was acidified with dilute hydrochloric acid to a white precipitate, which was filtered and washed with water several times. Yield: 1.46 g, 91%. 1H NMR (300 MHz, DMSO-d6): δ 7.95 (d, 2H), 8.11 (d, 2H), 8.53 (m, 8H).
Name
tetraethyl 5,5′-(naphthalene-2,7-diyl)diisophthalate
Quantity
2 g
Type
reactant
Reaction Step One

[Compound]
Name
mixed solvent
Quantity
60 mL
Type
solvent
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:11]3[CH:12]=[C:13]([C:22]([O:24]CC)=[O:23])[CH:14]=[C:15]([CH:21]=3)[C:16]([O:18]CC)=[O:17])[CH:9]=2)[CH:4]=[CH:3][C:2]=1[C:27]1[CH:28]=[C:29]([C:38]([O:40]CC)=[O:39])[CH:30]=[C:31]([CH:37]=1)[C:32]([O:34]CC)=[O:33]>C1COCC1.CO.[OH-].[Na+]>[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:11]3[CH:12]=[C:13]([C:22]([OH:24])=[O:23])[CH:14]=[C:15]([CH:21]=3)[C:16]([OH:18])=[O:17])[CH:9]=2)[CH:4]=[CH:3][C:2]=1[C:27]1[CH:37]=[C:31]([C:32]([OH:34])=[O:33])[CH:30]=[C:29]([CH:28]=1)[C:38]([OH:40])=[O:39] |f:3.4|
|
Inputs


Step One
|
Name
|
tetraethyl 5,5′-(naphthalene-2,7-diyl)diisophthalate
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=C(C=CC2=CC=C(C=C12)C=1C=C(C=C(C(=O)OCC)C1)C(=O)OCC)C=1C=C(C=C(C(=O)OCC)C1)C(=O)OCC
|
[Compound]
|
Name
|
mixed solvent
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at room temperature overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the organic phase was removed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water several times
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1=C(C=CC2=CC=C(C=C12)C=1C=C(C=C(C(=O)O)C1)C(=O)O)C=1C=C(C=C(C(=O)O)C1)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
